molecular formula C10H7N5O5 B2769925 5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine CAS No. 681271-63-6

5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine

Cat. No.: B2769925
CAS No.: 681271-63-6
M. Wt: 277.196
InChI Key: SXHJLLGLQHZWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine is a synthetic organic compound with the molecular formula C10H7N5O5 and a molecular weight of 277.20 g/mol . This pyrimidine derivative features a 4-nitrophenoxy substituent at the 6-position and a nitro group at the 5-position of the pyrimidine ring, a structure known to be significant in medicinal chemistry and materials science research. Pyrimidine cores like this one are frequently explored as key scaffolds in the development of pharmaceutical agents and advanced materials. While specific biological activity data for this compound is not fully characterized in the public domain, its functionalized structure suggests potential for use in synthetic organic chemistry as a versatile building block. Researchers may employ it in nucleophilic substitution reactions, where the nitro groups and the 4-amine can be modified to create a diverse library of novel chemical entities for high-throughput screening. This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and operating within the guidelines of their institution's chemical safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-6-(4-nitrophenoxy)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O5/c11-9-8(15(18)19)10(13-5-12-9)20-7-3-1-6(2-4-7)14(16)17/h1-5H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHJLLGLQHZWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-aminopyrimidine, undergoes nitration to introduce nitro groups at the desired positions.

    Phenoxylation: The nitrated intermediate is then reacted with 4-nitrophenol under basic conditions to form the phenoxy derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 5-Amino-6-(4-aminophenoxy)pyrimidin-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that 5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines by inducing apoptosis through modulation of key signaling pathways like ERK and Akt .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Studies demonstrate its effectiveness against resistant bacterial strains, positioning it as a candidate for developing new antimicrobial agents .
  • Neuropharmacological Effects : The piperazine moiety in derivatives of this compound is known to influence neurotransmitter systems, suggesting potential applications in treating psychiatric disorders such as anxiety and depression .

2. Organic Synthesis

  • This compound is used as a reagent in various organic reactions, facilitating the development of new materials and pharmaceuticals . Its ability to act as a precursor for active pharmaceutical ingredients (APIs) enhances its utility in drug development.

Case Studies

Study Focus Findings
Anticancer Efficacy A study published in Cancer Research reported that compounds similar to this compound inhibited tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation .
Antimicrobial Activity Chaudhary et al. highlighted that piperazine derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .
Neuropharmacology Modifications to the piperazine structure enhanced binding affinity to serotonin receptors, suggesting improved efficacy in treating mood disorders .

Mechanism of Action

The mechanism of action of 5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. The nitro groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro at position 6) may reduce solubility but enhance stability in acidic environments .
  • Chloro substituents (as in ) offer reactive sites for further functionalization.
  • Piperidinyloxy groups () introduce conformational flexibility, critical for interactions with biological targets like kinases.

Substituent Variations at Position 5

Compound Name Position 5 Substituent Biological Activity Reference(s)
This compound Nitro Not explicitly reported; inferred antimicrobial potential.
N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine Nitro + methyl Synthesized as a kinase inhibitor intermediate.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Aminomethyl Exhibits intramolecular hydrogen bonding, stabilizing planar conformations.

Key Observations :

  • The nitro group at position 5 is common in bioactive pyrimidines, contributing to π-π stacking interactions in enzyme active sites .
  • Aminomethyl substituents () enable hydrogen bonding, influencing crystal packing and solubility.

Structural and Conformational Analysis

  • Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents range from 12.0° to 86.1°, indicating significant conformational variability . Similar flexibility is expected in this compound.
  • Hydrogen Bonding: Intramolecular N–H⋯N and C–H⋯O interactions stabilize crystal structures in analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine .

Biological Activity

5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with nitro and phenoxy groups, which contribute to its unique chemical properties and biological activities. The structural formula can be represented as follows:

C1H2N4O4\text{C}_1\text{H}_2\text{N}_4\text{O}_4

Enzyme Inhibition

One of the primary mechanisms by which this compound exerts its effects is through the inhibition of specific enzymes. Notably, it has been reported to inhibit tyrosinase , an enzyme crucial for melanin production. This inhibition can lead to decreased melanin synthesis, which has implications in dermatological applications such as skin lightening treatments.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that nitrophenylpiperazine derivatives, closely related to this compound, exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro enhances this activity .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Mechanism
MCF-715.2Apoptosis induction
A54920.3Cell cycle arrest

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. It was found to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated fibroblast-like synoviocytes . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antibacterial effects of several nitrophenylpiperazine derivatives against common pathogens. The results indicated that compounds with nitro substitutions exhibited enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In a comparative study, this compound was tested alongside known chemotherapeutic agents. The compound demonstrated comparable efficacy in inhibiting tumor cell proliferation while exhibiting a favorable safety profile in normal cells .

Q & A

Q. What are the common synthetic routes for 5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine, and what reaction conditions are critical for optimizing yields?

The synthesis typically involves nucleophilic substitution reactions, where a nitro-substituted pyrimidine core reacts with 4-nitrophenoxy derivatives under basic conditions. For example, analogous compounds (e.g., pyrimidin-4-amine derivatives) are synthesized via coupling reactions between halogenated pyrimidines and phenoxy nucleophiles, using bases like potassium carbonate to deprotonate intermediates and drive the reaction . Temperature control (60–80°C) and anhydrous solvents (e.g., DMF or acetonitrile) are critical to minimize side reactions. Yield optimization may require stoichiometric adjustments of the phenoxy component and inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm substitution patterns on the pyrimidine ring. For nitro groups, 15^15N NMR or IR spectroscopy (stretching vibrations at ~1520 cm1^{-1} for NO2_2) are complementary .
  • X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves molecular geometry, nitro group orientation, and hydrogen-bonding networks. This is critical for confirming regioselectivity in nitrophenoxy substitution .
  • Mass spectrometry : High-resolution MS (ESI-TOF) validates molecular weight and fragmentation patterns, especially for nitro-containing intermediates .

Q. What preliminary biological activities have been reported for structurally similar pyrimidin-4-amine derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and enzyme inhibitory properties. For instance, nitrophenoxy-pyrimidine derivatives have shown activity against tyrosine kinase receptors and bacterial pathogens . Initial screening should include:

  • In vitro assays : MTT assays for cytotoxicity (e.g., against HeLa or MCF-7 cell lines).
  • Enzyme inhibition studies : Kinase or protease inhibition assays using fluorogenic substrates .
  • Structure-activity relationship (SAR) analysis to correlate nitro-group positioning with bioactivity .

Q. What safety protocols are recommended for handling nitro-substituted pyrimidines?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis and purification steps, as nitro compounds may release toxic vapors (e.g., NOx_x) under heat .
  • Storage : Keep in amber glass containers under inert gas (argon) at 2–8°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products in the synthesis of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may increase side reactions. Trial mixtures (e.g., THF/DMF) balance reactivity and solubility .
  • Catalysts : Palladium or copper catalysts (e.g., CuI) can accelerate coupling reactions, but their compatibility with nitro groups must be tested .
  • By-product analysis : Use HPLC-MS to identify impurities (e.g., di-substituted products) and adjust stoichiometry or reaction time accordingly .

Q. How should researchers resolve contradictions in spectroscopic data for nitro-substituted pyrimidines?

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations for 1^1H/13^13C chemical shifts) .
  • Crystallographic confirmation : Resolve ambiguities in nitro-group orientation (e.g., para vs. meta substitution) via X-ray diffraction .
  • Dynamic NMR : Probe rotational barriers of nitrophenoxy groups to explain split signals or broadening in spectra .

Q. What computational approaches are suitable for predicting the biological targets of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. Focus on nitro group H-bonding and π-π stacking with aromatic residues .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • QSAR modeling : Train models on nitroaromatic datasets to predict IC50_{50} values against cancer cell lines .

Q. What mechanistic studies are needed to elucidate the compound’s mode of action in biological systems?

  • Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., proteases) to distinguish competitive vs. non-competitive binding .
  • Metabolite profiling : Use LC-MS to identify in vivo degradation products (e.g., reduced nitro groups to amines) .
  • Gene expression analysis : RNA-seq or qPCR to track pathways affected by the compound (e.g., apoptosis markers like BAX/BCL-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.